molecular formula C23H29F3N4O5S B2828363 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351596-83-2

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2828363
CAS No.: 1351596-83-2
M. Wt: 530.56
InChI Key: UHKPRYTYBNRKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a synthetic organic compound supplied as an oxalate salt to enhance stability. It features a molecular formula of C 23 H 29 F 3 N 4 O 5 S and a molecular weight of 530.6 g/mol . Its structure integrates several pharmacologically significant moieties: a tert-butyl thiazole core, a piperazine linker, and a 4-(trifluoromethyl)phenyl acetamide group. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a compound's metabolic stability and membrane permeability. This compound belongs to a class of thiazole derivatives that are of significant interest in medicinal chemistry and drug discovery research. Thiazole-based compounds are frequently investigated for their diverse biological activities. According to patent literature, structurally similar molecules have been studied for potential therapeutic applications, including use as cytotoxic agents in oncology research, for the treatment of neurodegenerative diseases, and in managing conditions like primary open-angle glaucoma and chronic inflammation . Researchers may explore this compound as a potential modulator of specific biological targets or pathways involved in these disease areas. The presence of the piperazine ring suggests potential for interaction with various neurological or enzymatic targets. The product is provided for non-clinical research applications. It is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4OS.C2H2O4/c1-20(2,3)17-14-30-19(26-17)13-28-10-8-27(9-11-28)12-18(29)25-16-6-4-15(5-7-16)21(22,23)24;3-1(4)2(5)6/h4-7,14H,8-13H2,1-3H3,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKPRYTYBNRKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine.

    Introduction of the Trifluoromethylphenyl Group: This step involves the coupling of the piperazine-thiazole intermediate with a trifluoromethylbenzene derivative, typically through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acetamide Group: The final step involves the acylation of the piperazine nitrogen with an acetamide derivative.

    Oxalate Formation: The compound is then converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The incorporation of piperazine and trifluoromethyl groups enhances the biological activity of the compound. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activities. Compounds similar to 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate have been evaluated for their effectiveness against various bacterial strains. Preliminary findings suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

The piperazine ring is often associated with neuroactive compounds. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects. The specific structure of this compound may contribute to its interaction with neurotransmitter systems, thus warranting further investigation into its potential use in treating neurological disorders .

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. Studies have focused on its role as an inhibitor in enzymatic pathways related to cancer metabolism and microbial resistance mechanisms. Such investigations are crucial for understanding the biochemical pathways involved in disease progression and resistance .

Drug Delivery Systems

Due to its solubility properties and structural characteristics, this compound can be explored in drug delivery applications. Its formulation with nanoparticles or other carriers could enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes in clinical settings .

Development of Functional Materials

The unique chemical structure of this compound allows for its use in developing functional materials. For instance, it can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties, useful in various industrial applications .

Case Studies

  • Anticancer Activity : A study published in Chemistry & Biology demonstrated that thiazole derivatives similar to this compound showed potent cytotoxicity against breast cancer cell lines, leading to further exploration of their mechanisms of action .
  • Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory found that a related thiazole-piperazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
  • Neuropharmacological Research : A clinical trial assessed the effects of piperazine-based compounds on anxiety disorders, revealing promising results that support further exploration of this compound's neuroactive properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate involves its interaction with specific molecular targets. The thiazole and piperazine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Bioactivity and Pharmacological Profiles
  • Binding Affinity : Docking studies in suggest that bromophenyl-substituted analogues (e.g., 9c) exhibit strong binding to enzyme active sites via halogen bonding. The target compound’s trifluoromethyl group may mimic this interaction while offering enhanced metabolic stability due to fluorine’s inertness .
  • Ferroptosis Induction: highlights synthetic and natural compounds inducing ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s mechanism is unconfirmed, its lipophilic tert-butyl and trifluoromethyl groups could promote membrane permeability, a trait shared with ferroptosis-inducing agents (FINs) like erastin .
  • Selectivity : Unlike 9a–9e, which lack ionizable groups, the target’s piperazine core may improve selectivity for charged biological targets, reducing off-target effects .

Table 2: Bioactivity Comparison

Compound Bioactivity Model Key Findings Reference
Target Compound Not reported Hypothesized enzyme inhibition
9c () Docking studies Strong binding via bromophenyl
FINs () OSCC cell lines Selective ferroptosis in cancer cells
15a () Kinase inhibition Moderate activity (IC50 ~100 nM)
Physicochemical and Pharmacokinetic Properties
  • Solubility : The oxalate counterion likely improves aqueous solubility compared to neutral analogues (e.g., 9a–9e), which may require formulation aids for bioavailability .

Biological Activity

The compound 2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring, piperazine linkage, and trifluoromethyl substitution. The detailed synthetic pathways are crucial for understanding how structural modifications can influence biological activity.

The biological activity of the compound can be attributed to its ability to interact with various biological targets. Notably, compounds featuring thiazole and piperazine moieties have demonstrated significant interactions with carbonic anhydrases (CAs), which are important enzymes in various physiological processes.

Inhibition Studies

A study evaluating related thiazole-piperazine conjugates showed selective inhibition of carbonic anhydrase isoforms, particularly hCA II, with inhibition constants in the micromolar range (57.7–98.2 µM) . Such selectivity is vital for reducing potential side effects associated with broader-spectrum inhibitors.

Compound Target Enzyme Inhibition Constant (Ki_i)
9aehCA II57.7 µM
9bbhCA II67.9 µM
9cahCA IX>100 µM

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of thiazole and piperazine have shown promising anticancer properties. For instance, compounds with similar structures demonstrated cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticancer efficacy.

Study 1: Antitumor Activity

In a recent investigation, a series of thiazole-based compounds were tested for their ability to inhibit tumor cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values below 10 µM against several cancer cell lines, highlighting their potential as therapeutic agents .

Study 2: In Vivo Models

In vivo studies using mouse models have demonstrated that compounds similar to our target compound can effectively reduce tumor growth and improve survival rates when administered at optimized dosages . These findings underscore the importance of further exploration into dosage and delivery mechanisms.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like serotonin receptors (5-HT1A/2A), leveraging piperazine’s conformational flexibility .
  • MD simulations : GROMACS simulations (100 ns) assess stability of acetamide-thiazole interactions in lipid bilayers .
  • QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with logP and IC50 values .

What in vitro assays are recommended for initial pharmacological profiling?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7, A549) with EC50 calculations .
  • Enzyme inhibition : Fluorogenic substrates for COX-2 or acetylcholinesterase .

Q. Advanced

  • Targeted proteomics : SILAC-based quantification identifies downstream signaling proteins (e.g., MAPK/ERK) .
  • SPR biosensing : Measures real-time binding kinetics to immobilized receptors (KD < 100 nM suggests therapeutic potential) .

How can SAR studies guide the design of analogs with improved efficacy?

Q. Advanced

  • Piperazine modifications : Replace tert-butyl with cyclopropyl to enhance blood-brain barrier penetration .
  • Acetamide bioisosteres : Substitute oxalate with maleate to improve solubility without compromising stability .
  • Thiazole ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential and reduce toxicity .

What strategies resolve polymorphic or solvate-related stability issues?

Q. Advanced

  • High-throughput screening : Use Crystal16™ to identify stable polymorphs under varied pH/temperature .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity of oxalate salts to prevent hydrate formation during storage .
  • Pair distribution function (PDF) analysis : Resolves amorphous phase heterogeneity in lyophilized formulations .

How should researchers validate target specificity in complex biological systems?

Q. Advanced

  • CRISPR-Cas9 knockouts : Confirm on-target effects by comparing wild-type vs. receptor-deficient cell lines .
  • Chemical proteomics : Use photoaffinity probes with alkyne handles for click chemistry-based target identification .
  • Transcriptomics : RNA-seq identifies off-target pathways (e.g., NF-κB) after prolonged exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.